Palustrin-2c
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLSTVKNLATNVAGTVIDTLKCKVTGGCRS |
Origin of Product |
United States |
Natural Origin and Bioprospecting of Palustrin 2c and Its Analogs
Identification and Isolation from Amphibian Species
The discovery of Palustrin-2c and its related peptides is intrinsically linked to the chemical analysis of skin secretions from a diverse range of frog species. These secretions, a crucial component of the amphibian innate immune system, are a rich cocktail of peptides that provide a first line of defense against pathogens.
Lithobates palustris (Pickerel Frog)
The pickerel frog, Lithobates palustris, is a key natural source from which Palustrin-2 peptides were first identified. Research into the toxic skin secretions of this North American frog led to the isolation and characterization of three peptides belonging to the Palustrin-2 family, designated Palustrin-2a, -2b, and -2c. These peptides are characterized by a length of 31 amino acid residues and the presence of a cyclic heptapeptide (B1575542) region.
Rana chensinensis (Chinese Brown Frog)
From the tadpoles of the Chinese brown frog, Rana chensinensis, a member of the Palustrin-2 family known as Palustrin-2CE has been identified. nih.govnovoprolabs.com The discovery was made through the cloning of an antimicrobial peptide cDNA precursor, named prepropalustrin-2CE3. nih.gov This finding is particularly noteworthy as it highlights that the production of these defensive peptides can begin at the larval stage of the frog's life cycle.
Odorrana ishikawae (Endangered Frog)
Investigations into the innate immune system of the endangered Ishikawa's frog, Odorrana ishikawae, which is endemic to the Japanese islands of Amami and Okinawa, have revealed the presence of Palustrin-2 analogs. nih.gov Two peptides, Palustrin-2ISa and Palustrin-2ISb, were isolated from the skin of artificially bred specimens. nih.govnih.gov Palustrin-2ISb is a unique member of the family, consisting of 36 amino acid residues, which includes a seven-amino-acid C-terminal extension to the conserved cyclic heptapeptide "Rana box" domain. nih.govnih.gov
Lithobates catesbeianus (American Bullfrog)
The skin secretions of the American bullfrog, Lithobates catesbeianus, have also been found to contain a Palustrin-2 analog. Specifically, Palustrin-2CBa has been identified from this species.
Hylarana taipehensis (Kuatun Frog)
A study identifying a range of antioxidant and antimicrobial peptides from the skin and secretions of the Kuatun frog, Hylarana taipehensis, led to the identification of Palustrin-2GN1. bohrium.com This discovery underscores the widespread distribution of the Palustrin-2 peptide family across different genera of frogs.
| Peptide Name | Source Organism | Common Name |
| Palustrin-2a, -2b, -2c | Lithobates palustris | Pickerel Frog |
| Palustrin-2CE | Rana chensinensis | Chinese Brown Frog |
| Palustrin-2ISa, -2ISb | Odorrana ishikawae | Ishikawa's Frog |
| Palustrin-2CBa | Lithobates catesbeianus | American Bullfrog |
| Palustrin-2GN1 | Hylarana taipehensis | Kuatun Frog |
Techniques for Natural Extraction and Purification
The isolation of this compound and its analogs from their natural amphibian sources involves a multi-step process that begins with the collection of skin secretions and culminates in the purification of the individual peptides.
The initial step typically involves the gentle stimulation of the frog's skin to induce the release of the granular gland contents. This is often achieved through non-invasive methods such as mild electrical stimulation or administration of norepinephrine. The collected secretions, a complex mixture of various peptides and other biomolecules, are then subjected to a series of extraction and purification techniques.
A common primary extraction method involves the use of organic solvents, such as methanol or ethanol, to precipitate proteins and larger molecules, while keeping the smaller peptides in solution. The resulting crude extract is then typically subjected to size-exclusion chromatography, for instance using Sephadex G-50, to separate the peptides based on their molecular weight.
The fractions containing the peptides of interest are then further purified using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). This technique separates peptides based on their hydrophobicity. By using a gradient of increasing organic solvent, researchers can elute the individual peptides from the HPLC column at different retention times, allowing for their isolation in a highly pure form.
In some cases, particularly for Palustrin-2CE from Rana chensinensis, molecular cloning techniques have been employed. This involves identifying the gene that codes for the peptide precursor, cloning it into an expression vector, and producing the peptide recombinantly in a host organism like E. coli. The expressed fusion protein is then purified, and the target peptide is cleaved and further purified using chromatographic methods.
The purity and identity of the isolated peptides are confirmed through analytical techniques such as mass spectrometry, which provides the precise molecular weight of the peptide, and Edman degradation or tandem mass spectrometry for amino acid sequencing.
| Technique | Purpose | Application in this compound Isolation |
| Skin Secretion Stimulation | Collection of raw peptide material | Mild electrical stimulation or norepinephrine administration |
| Solvent Extraction | Initial separation of peptides from larger molecules | Use of methanol or ethanol to create a crude peptide extract |
| Size-Exclusion Chromatography | Separation of peptides based on molecular size | Sephadex G-50 chromatography to fractionate the crude extract |
| Reverse-Phase HPLC | High-resolution purification of individual peptides | Separation of this compound and its analogs based on hydrophobicity |
| Molecular Cloning | Recombinant production of peptides | Used for Palustrin-2CE from Rana chensinensis |
| Mass Spectrometry | Confirmation of peptide identity and purity | Determination of molecular weight and amino acid sequence |
Biosynthesis Pathways of Palustrin-2 Peptides in Amphibian Glands
The production of this compound and other amphibian skin peptides is a complex process that begins with the transcription and translation of a precursor protein. This precursor undergoes a series of post-translational modifications to yield the final, active peptide.
The genetic blueprint for this compound is encoded in a precursor protein, often referred to as a prepropeptide. Studies of analogs like Palustrin-2LTb and Palustrin-2ISb have revealed a conserved architecture for these precursors nih.govcsbj.org. The precursor typically comprises three distinct domains:
A Signal Peptide: This N-terminal sequence of approximately 22 amino acids directs the nascent polypeptide into the endoplasmic reticulum, the entry point of the secretory pathway. This signal peptide is subsequently cleaved off.
An Acidic Spacer Domain: Following the signal peptide is a region rich in acidic amino acid residues. The exact function of this domain is not fully elucidated but is thought to be involved in the correct folding and processing of the precursor.
The Mature Peptide Sequence: This is the domain that, after further processing, will become the biologically active this compound peptide.
In the case of Palustrin-2ISb, the cloned cDNA encoding its precursor protein was found to contain a signal peptide, an N-terminal acidic spacer domain, and the C-terminal precursor antimicrobial peptide nih.gov. Similarly, the precursor for Palustrin-2LTb consists of a 22-residue signal peptide, a 19-residue acidic region, and the 31-residue mature peptide csbj.org.
The release of the mature this compound from its precursor is a critical step mediated by specific enzymatic cleavage. The junction between the acidic spacer and the mature peptide sequence often contains a specific recognition site for endoproteolytic enzymes. In many amphibian peptide precursors, this is a dibasic amino acid pair, such as Lys-Arg nih.gov.
This processing site is recognized and cleaved by a class of enzymes known as proprotein convertases, which are subtilisin-like serine proteases. These enzymes are responsible for the maturation of a wide variety of precursor proteins that are processed within the secretory pathway. Once cleaved, the mature peptide is stored in the granular glands of the skin, ready to be secreted upon stimulation nih.gov. It is also important to note that upon secretion, a variety of proteases are released alongside the peptides, which can rapidly degrade them. This is thought to be a mechanism to control the duration of their activity nih.govmdpi.com.
Molecular and Structural Elucidation of Palustrin 2c
Primary Sequence Analysis and Amino Acid Composition
The primary structure of peptides in the palustrin-2 family, including Palustrin-2c, typically consists of 31 amino acid residues. researchgate.netresearchgate.net These peptides are isolated from the skin secretions of Ranid frogs, such as the pickerel frog (Rana palustris), the original source of this compound. researchgate.netsemanticscholar.org The primary sequence is characterized by a high content of hydrophobic residues and a net positive charge, which are common features of many antimicrobial peptides. imrpress.com
While the specific amino acid sequence for this compound is GFLSFIKGVGKEFVKILRGVCSKLAGKC, another well-studied member of this family, Palustrin-Ca, has the sequence GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP. researcher.lifeucd.ie Analysis of these sequences reveals a cationic and amphipathic nature, critical for their biological function. researcher.lifenih.govresearchgate.net
| Peptide | Sequence | Length | Source Organism |
|---|---|---|---|
| This compound | GFLSFIKGVGKEFVKILRGVCSKLAGKC | 31 | Rana palustris |
| Palustrin-Ca | GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP | 31 | Lithobates catesbeianus researcher.lifenih.gov |
| Palustrin-2ISb | GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE | 36 | Odorrana ishikawae mdpi.comcnjournals.comnih.gov |
Peptides within the palustrin-2 family exhibit a high degree of sequence homology, particularly in their C-terminal region. tandfonline.com A highly conserved feature is a cystine-bridged cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". researchgate.netmdpi.comlongdom.org This motif is a hallmark of many antimicrobial peptides isolated from frogs of the Ranidae family. mdpi.comlongdom.org While most palustrin-2 peptides consist of 31 amino acids, variations exist, such as Palustrin-2ISb with 36 residues, which includes an extended sequence C-terminal to the Rana box. researchgate.netmdpi.comcnjournals.comnih.gov Despite these variations, the core primary structure and the presence of the Rana box remain consistent identifiers for this family. tandfonline.com
Secondary and Tertiary Structure Determination
The three-dimensional structure of palustrin peptides is crucial for their function. While these peptides are often unstructured in aqueous solutions, they adopt a defined secondary structure upon interacting with biological membranes or in membrane-mimicking environments. researchgate.netbiorxiv.org Methodologies like two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) are instrumental in determining these higher-order structures. researcher.lifenih.govnih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 3304 g/mol | researchgate.net |
| Net Charge | Cationic | researcher.liferesearchgate.net |
| Amphipathicity | Amphipathic α-helix | ucd.iebiorxiv.org |
| Secondary Structure | α-helical from Ile⁶ to Ala²⁶ in TFE/water | researcher.lifenih.govbiorxiv.org |
In a hydrophobic or membrane-like environment, such as a trifluoroethanol (TFE)/water mixture, palustrin peptides fold into a distinct α-helical conformation. researcher.lifenih.govbiorxiv.org For instance, NMR studies of Palustrin-Ca revealed a well-defined α-helix spanning from residue Isoleucine-6 (Ile⁶) to Alanine-26 (Ala²⁶). researcher.lifeucd.ienih.gov This helical structure is amphipathic, meaning it has a spatial separation of hydrophobic and hydrophilic residues. ucd.iebiorxiv.org This arrangement is critical for its interaction with and disruption of microbial cell membranes, a common mechanism for antimicrobial peptides. imrpress.com The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic, often positively charged, face interacts with the aqueous environment and the negatively charged components of bacterial membranes. researchgate.net
A defining structural feature of the palustrin-2 family is the C-terminal "Rana box". mdpi.comlongdom.org This is a cyclic domain formed by a disulfide bond between two cysteine residues. In Palustrin-Ca, this bridge occurs between residues Cys²³ and Cys²⁹, creating a cyclic heptapeptide loop (CKLAGGC). researcher.lifenih.govbiorxiv.org This structural motif is highly conserved among many Ranid frog peptides and is believed to play a role in stabilizing the peptide's structure. mdpi.comlongdom.org However, some studies on modified peptides suggest that the Rana box may not be essential for the antimicrobial activity itself but could influence other properties like haemolytic activity. mdpi.com
To understand how palustrin peptides behave at their site of action, researchers use molecular dynamics simulations in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. researcher.lifenih.govresearchgate.net Studies on Palustrin-Ca show that upon interaction with the micelle, the peptide maintains its α-helical conformation (residues Ile⁶-Ala²⁶). ucd.ienih.govresearchgate.net It preferentially adopts a position parallel to the micelle surface, allowing its hydrophobic residues to penetrate the micelle's core while the hydrophilic residues remain exposed to the water. researchgate.netbiorxiv.org This orientation is energetically favorable due to numerous hydrophobic and electrostatic interactions and is consistent with the "carpet" or "toroidal pore" models of membrane disruption. researchgate.netresearchgate.net
Structural Comparisons with Other Bioactive Peptides
This compound belongs to the palustrin-2 family of antimicrobial peptides (AMPs), which are predominantly found in the skin secretions of ranid frogs. mdpi.com These peptides are a crucial component of the innate immune system of these amphibians. tandfonline.com The defining feature of the palustrin-2 family is a highly conserved C-terminal cyclic heptapeptide or hexapeptide domain, often referred to as the 'Rana box'. mdpi.com This cyclic structure is formed by a disulfide bridge between two cysteine residues. researchgate.netbiorxiv.org
The primary structure, or amino acid sequence, of this compound shows significant homology with other members of the palustrin-2 family. tandfonline.com For instance, Palustrin-2ISb, isolated from Odorrana ishikawae, shares a high degree of sequence similarity with palustrin-2 peptides from Odorrana grahami, such as palustrin-OM, palustrin-OG1, and palustrin-OG2. mdpi.com While most peptides in this family consist of 31 amino acids, some variations exist. mdpi.com For example, Palustrin-2ISb is unique in that it possesses 36 amino acid residues, with seven extra amino acids at the C-terminus. mdpi.comnih.gov In contrast, other palustrin-2 peptides like palustrin-2ISa, palustrin-2ARa, and palustrin-2VLa lack the final two C-terminal prolyl-containing residues commonly found in the family. mdpi.com
The three-dimensional structure of these peptides is critical to their function. Palustrin-Ca, another member of the family, has been shown to adopt an α-helical conformation in a membrane-mimicking environment, spanning a significant portion of the peptide's length. researchgate.netresearchgate.net This α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which is a common characteristic of membrane-active peptides. researchgate.netresearchgate.net This structural motif is crucial for the peptide's interaction with and disruption of microbial cell membranes. The 'Rana box' is located at the C-terminal end of this helical region. researchgate.netbiorxiv.org While the disulfide bridge in the 'Rana box' was initially thought to be critical for antimicrobial activity, studies on analogues like GL-29 (derived from Palustrin-2ISb) have shown that its removal has little impact on antimicrobial potency but can significantly reduce hemolytic activity and cytotoxicity. mdpi.comnih.gov
Beyond the palustrin-2 family, structural similarities can be observed with other classes of amphibian antimicrobial peptides, such as the brevinins and esculentins, which also often feature a C-terminal cyclic domain. mdpi.com However, the specific amino acid sequence and the length and charge distribution of the N-terminal α-helical region differentiate the palustrin-2 family and contribute to its specific spectrum of activity. mdpi.com For instance, most palustrin-2 peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria but have limited efficacy against fungi like Candida albicans. mdpi.com
The table below provides a comparison of the amino acid sequences of this compound and other related bioactive peptides.
| Peptide Name | Amino Acid Sequence | Source Organism |
| This compound | Data not available in the provided search results | Frogs, amphibians, animals frontiersin.org |
| Palustrin-Ca | GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP researchgate.netbiorxiv.org | Lithobates catesbeianus (American bullfrog) researchgate.netbiorxiv.org |
| Palustrin-2ISb | GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE mdpi.com | Odorrana ishikawae mdpi.comnih.gov |
| GL-29 (analogue of Palustrin-2ISb) | GLWNSIKIAGKKLFVNVLDKIRCKVAGGC mdpi.com | Synthetic |
| GL-22 (analogue of Palustrin-2ISb) | Sequence not explicitly detailed in search results | Synthetic |
| Palustrin-OM | Data not available in the provided search results | Odorrana grahami mdpi.com |
| Palustrin-OG1 | Data not available in the provided search results | Odorrana grahami mdpi.com |
| Palustrin-OG2 | Data not available in the provided search results | Odorrana grahami mdpi.com |
| Brevinin-2HB1 | Data not available in the provided search results | Pelophylax hubeiensis researchgate.net |
Biological Activities and Mechanistic Insights of Palustrin 2c
Antimicrobial Activity Spectrum
Peptides belonging to the palustrin-2 family generally exhibit broad-spectrum antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov However, their potency can vary significantly between different microbial species and even strains.
Palustrin-2 peptides have demonstrated significant efficacy against several Gram-positive bacteria. For instance, the analogue Palustrin-2LTb is active against Staphylococcus aureus and Enterococcus faecium. qub.ac.uk A truncated version of this peptide, designated as fragment 3, showed even more potent activity against these bacteria. nih.gov Research on another analogue, GL-29 (derived from Palustrin-2ISb), also confirmed its potent antimicrobial action against Gram-positive bacteria. nih.gov
Table 1: Antimicrobial Efficacy of Palustrin-2LTb and its Fragment 3 against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 6538) MIC (µM) | Staphylococcus aureus (ATCC 6538) MBC (µM) | Enterococcus faecium (NCTC 12697) MIC (µM) | Enterococcus faecium (NCTC 12697) MBC (µM) |
|---|---|---|---|---|
| Palustrin-2LTb | 32 | 32 | 16 | 16 |
| Fragment 3 | 2 | 2 | 2 | 2 |
Data sourced from Zou et al., 2022. qub.ac.uknih.gov
The Palustrin-2 family of peptides also displays notable activity against Gram-negative bacteria. nih.gov Studies on Palustrin-2LTb have shown it to be particularly effective against Escherichia coli and Klebsiella pneumoniae. nih.gov In some cases, these peptides exhibit stronger activity against Gram-negative strains compared to Gram-positive ones. qub.ac.uk However, the efficacy against Pseudomonas aeruginosa appears to be weaker for some analogues. mdpi.com
Table 2: Antimicrobial Efficacy of Palustrin-2LTb and its Fragment 3 against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 8739) MIC (µM) | Escherichia coli (ATCC 8739) MBC (µM) | Klebsiella pneumoniae (ATCC 43816) MIC (µM) | Klebsiella pneumoniae (ATCC 43816) MBC (µM) | Pseudomonas aeruginosa (ATCC 9027) MIC (µM) | Pseudomonas aeruginosa (ATCC 9027) MBC (µM) |
|---|---|---|---|---|---|---|
| Palustrin-2LTb | 8 | 8 | 8 | 8 | 32 | 32 |
| Fragment 3 | 2 | 2 | 4 | 4 | 16 | 16 |
Data sourced from Zou et al., 2022. qub.ac.uknih.gov
The antifungal activity of the palustrin-2 family is generally limited. Most peptides in this group show little to no activity against the yeast Candida albicans. nih.govmdpi.com However, specific modifications can enhance their antifungal potential. For example, a fragment of Palustrin-2LTb (fragment 3) demonstrated activity against C. albicans. nih.gov Another modified analogue, Palustrin-2ISb-des-C7, also exhibited activity against this fungus, whereas the parent peptide did not. mdpi.com
**Table 3: Antifungal Efficacy of Palustrin-2 Analogues against *Candida albicans***
| Compound | Candida albicans (ATCC 10231) MIC (µM) |
|---|---|
| Palustrin-2LTb | >128 |
| Fragment 3 (from Palustrin-2LTb) | 32 |
| Palustrin-2ISb | >100 |
| Palustrin-2ISb-des-C7 | 100 |
Data sourced from Zou et al., 2022 and Liu et al., 2022. nih.govmdpi.com
A critical aspect of the palustrin-2 family's potential is its effectiveness against multi-drug resistant (MDR) bacteria. Palustrin-2LTb and its analogues have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The analogue GL-29 has also been identified as having significant antimicrobial potency against drug-resistant pathogens. nih.gov Furthermore, an in vivo study using an MRSA-infected insect larvae model showed that a fragment of Palustrin-2LTb had great therapeutic potential, highlighting its capability to combat resistant infections. nih.govqub.ac.uk
Table 4: Efficacy of Palustrin-2LTb and its Fragments against MRSA
| Compound | MRSA (NCTC 12493) MIC (µM) | MRSA (NCTC 12493) MBC (µM) |
|---|---|---|
| Palustrin-2LTb | 32 | 64 |
| Fragment 2 | 8 | 8 |
| Fragment 3 | 2 | 4 |
| Fragment 4 | 32 | 64 |
Data sourced from Zou et al., 2022. nih.gov
Molecular Mechanisms of Action in Microbial Systems
The primary mechanism of action for antimicrobial peptides like those in the palustrin-2 family involves direct interaction with the microbial cell membrane.
Antimicrobial peptides from the palustrin-2 family are known to act through the permeabilization of the cell membrane. mdpi.com These peptides are typically cationic and amphipathic, properties that facilitate their binding to the negatively charged components of microbial membranes. researchgate.net
The mechanism often involves the peptide monomers binding to the membrane surface. Once a sufficient concentration is reached, they can insert into the lipid bilayer, leading to the formation of pores or channels. researchgate.net This process disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death. nih.gov Studies on the analogue GL-22 confirmed its ability to permeabilize the membranes of both S. aureus and E. coli. nih.gov The process can be very rapid; for instance, Palustrin-2LTb can kill E. coli within 30 minutes at its minimum inhibitory concentration. qub.ac.uk
Models like the "barrel-stave" and "toroidal pore" are often used to describe how these pores are formed. researchgate.net In the barrel-stave model, peptides insert into the membrane to form a pore lined by the peptides themselves. In the toroidal pore model, the peptides induce the lipid monolayers to bend continuously, creating a pore lined by both peptides and lipid head groups. researchgate.net This disruption of the membrane structure is the core reason for the potent antimicrobial activity of the Palustrin-2c family.
Membrane Interaction and Permeabilization
Electrostatic and Hydrophobic Interactions with Microbial Membranes
The initial step in the antimicrobial action of the Palustrin-2 family of peptides involves the binding of the peptide to the target microbial membrane. This process is driven by a combination of electrostatic and hydrophobic interactions. HDPs are typically cationic, possessing a net positive charge, while prokaryotic cell membranes are enriched with anionic molecules such as lipopolysaccharides (LPS), phospholipids, and teichoic acids. This difference in charge facilitates an initial attractive electrostatic interaction between the peptide and the bacterial cell membrane.
Following this initial electrostatic attraction, hydrophobic interactions play a crucial role. Palustrin peptides, like other HDPs, are amphipathic, meaning they have distinct hydrophobic and polar or charged regions. Once in proximity to the membrane, the hydrophobic core of the peptide interacts with the phospholipid bilayer of the bacterial membrane. This dual interaction is energetically favorable and allows the peptide to accumulate on the membrane surface and orient itself in a way that facilitates disruption. Molecular dynamics simulations of a related peptide, Palustrin-Ca, with a bacterial membrane mimetic (sodium dodecyl sulfate (B86663) micelles) showed the peptide adopting a position parallel to the micelle surface, maximizing both hydrophobic and electrostatic contacts.
Proposed Models of Membrane Disruption (e.g., Carpet Model, Interfacial Activity Model)
Once a threshold concentration of peptide molecules accumulates on the microbial surface, membrane disruption occurs. Several models have been proposed to describe this process for HDPs, including the barrel-stave, toroidal pore, and carpet models. For peptides in the Palustrin-2 family, the "carpet model" is often considered a likely mechanism.
In the carpet model, the peptides accumulate on the outer leaflet of the bacterial membrane, forming a layer that resembles a carpet. This accumulation disrupts the bilayer curvature and tension. After reaching a critical concentration, the peptides cause a detergent-like effect, disintegrating the membrane into micelle-like structures without forming discrete transmembrane pores. This non-specific membranolytic action is a reason why bacterial resistance to these peptides is less common. The presence of flexible regions within the peptide structure, often induced by glycine or proline residues, can be significant for the orientation of the peptide and may aid in membrane disruption via the carpet model.
Interactions with Intracellular Targets (if elucidated in non-human models)
The primary and most extensively studied mechanism of action for the Palustrin-2 family of peptides is the permeabilization and disruption of the cell membrane. The scientific literature predominantly focuses on these membrane-level interactions as the key to their biological activity. To date, specific interactions with intracellular targets in non-human models have not been significantly elucidated for this compound or its close analogs. The prevailing evidence suggests that their potent cytotoxic effects are achieved by compromising membrane integrity, leading to leakage of cellular contents and cell death, rather than by targeting specific internal components.
Preclinical Anticancer Activity and Cellular Mechanisms
Members of the Palustrin-2 family have demonstrated potent anticancer activities in preclinical studies. The mechanism of action is believed to be analogous to their antimicrobial activity, exploiting fundamental differences between cancerous and non-cancerous mammalian cells.
Cytotoxic Effects on Cancer Cell Lines (e.g., human gastric cancer SGC-7901, HeLa cells)
Specific peptides within the Palustrin-2 family have shown significant cytotoxic effects against various cancer cell lines. For instance, Palustrin-Ca is reported to be a highly potent anticancer peptide. It exhibits a strong inhibitory effect on the growth of human gastric cancer SGC-7901 cells. Research has quantified this activity, demonstrating the peptide's potential in oncology.
Cytotoxic Activity of Palustrin-Ca
| Cell Line | Cancer Type | IC₅₀ (μg/ml) |
|---|---|---|
| SGC-7901 | Human Gastric Cancer | 0.951 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
While data for human gastric cancer exists, specific cytotoxic data for this compound or its close family members against HeLa (human cervical cancer) cells is not extensively documented in the reviewed scientific literature.
Proposed Mechanisms of Antitumor Action (e.g., membrane disruption in cancer cells)
The proposed mechanism for the antitumor action of Palustrin-2 peptides centers on their ability to selectively disrupt the membranes of cancer cells. Unlike healthy, non-cancerous cell membranes which are generally neutral, the outer membranes of cancer cells are enriched in negatively charged molecules. This creates an electrostatic gradient that selectively attracts the positively charged anticancer peptides.
This initial electrostatic attraction facilitates the accumulation of the peptide on the cancer cell surface. Following this, the peptide's amphipathic structure allows it to insert into and disrupt the lipid bilayer, leading to increased membrane permeability and eventual lysis of the cancer cell. This membrane-disruption mechanism offers a targeted approach, as the peptide shows less affinity for the neutrally charged membranes of normal cells, which could translate to higher selectivity and fewer side effects.
Other Investigated Biological Activities (mechanistic focus)
Host defense peptides, including the Palustrin-2 family, are known for their broad spectrum of biological activities beyond antibacterial and anticancer effects. These can include antifungal, antiviral, and antiparasitic actions. However, for the Palustrin-2 family specifically, the mechanistic details of these other activities are not as thoroughly characterized as their bactericidal and anticancer properties.
Most peptides in the Palustrin-2 family exhibit broad-spectrum antimicrobial activity but have been noted to show little activity against the yeast Candida albicans. This suggests a degree of selectivity in their membrane disruption capabilities, which may be related to the specific composition and structure of fungal cell membranes compared to bacterial ones. Detailed mechanistic studies focusing on the antifungal or antiviral actions of this compound are limited in the current scientific literature.
Anti-inflammatory Pathways (if applicable to this compound specifically)
There is no specific information available in the scientific literature detailing the anti-inflammatory pathways of this compound. Research on other peptides derived from frog skin suggests potential immunomodulatory effects, but these findings have not been specifically linked to this compound.
Antioxidant Mechanisms (if applicable to this compound specifically)
Similarly, there is no available research that specifically investigates the antioxidant mechanisms of this compound. While some amphibian peptides have been shown to possess antioxidant properties, such activity has not been documented for this compound.
Structure Activity Relationship Sar Studies of Palustrin 2c and Its Analogs
Impact of Amino Acid Substitutions on Biological Efficacy
The substitution of specific amino acid residues is a key strategy to modulate the biological profile of antimicrobial peptides. The nature of the substituting amino acid—whether it is cationic, hydrophobic, or polar—can significantly alter the peptide's interaction with microbial and host cell membranes.
Research on ranatuerin-2 (B1576050) peptides, which are structurally related to palustrins, has shown that strategic amino acid substitutions can drastically improve activity. For instance, substituting acidic amino acids with the positively charged residue lysine (B10760008) enhances the peptide's cationicity, which can lead to improved antibacterial and anticancer activities. mdpi.com Similarly, studies on other AMPs like phylloseptins demonstrate that increasing the net positive charge through lysine substitutions can enhance the peptide's interaction with cell membranes and improve antimicrobial potency. mdpi.com In one study, substituting certain residues in a brevinin-2 (B1175259) peptide with lysine and arginine to increase positive charge did not significantly improve antimicrobial activity, indicating that the position and context of the substitution are critical. mdx.ac.uk Conversely, decreasing hydrophobicity by replacing a hydrophobic residue with alanine (B10760859) was found to reduce the peptide's ability to permeabilize the membranes of Gram-positive bacteria and mammalian cells. mdx.ac.uk This highlights the delicate balance required between charge and hydrophobicity. The ratio between hydrophobic and charged amino acids is a key determinant of a peptide's activity spectrum. mdpi.com
Role of Peptide Length and Truncations on Activity and Selectivity
Truncating a peptide, or shortening its length by removing amino acid residues from either the N- or C-terminus, is a common modification strategy. nih.gov This approach aims to identify the minimal functional domain of the peptide, potentially reducing production costs and lowering toxicity while retaining or even enhancing biological activity. nih.govnih.gov
The N-terminus (the start of a peptide chain with a free amine group) and the C-terminus (the end of the chain with a free carboxyl group) play crucial roles in the function of many proteins and peptides. creative-proteomics.comwikipedia.orgwikipedia.org The N-terminus is often involved in cellular targeting, while the C-terminus can be key for terminating synthesis and influencing functional interactions. creative-proteomics.comwikipedia.org
In SAR studies of a Palustrin-2 analog, GL-29, several short analogs were synthesized by truncating the peptide from both the C-terminus and N-terminus of a 22-residue active fragment (GL-22). nih.gov The results demonstrated that these shorter peptides (ranging from 8 to 10 residues) exhibited almost no antimicrobial activity. mdpi.com This loss of bioactivity suggests that a certain minimum length, likely between 12 and 13 residues, is required for these palustrin analogs to retain their function. mdpi.com The inability of these very short fragments to adopt a stable helical structure and their reduced net positive charge were considered potential reasons for the dramatic loss of potency. mdpi.comresearchgate.net This underscores that while truncation can be a viable optimization strategy, both the N- and C-terminal regions of the core active sequence are essential for maintaining the structural and physicochemical properties required for antimicrobial action.
A highly conserved feature in many antimicrobial peptides from the Ranidae family of frogs is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. mdpi.comimrpress.com In the palustrin-2 family, this typically forms a heptapeptide (B1575542) ring. mdpi.com
To examine the function of this motif, a study focused on the Palustrin-2 analog GL-29, which contains a Rana box. A truncated analog, GL-22, was designed by removing the C-terminal 7-residue Rana box. nih.govmdpi.com When their activities were compared, GL-22, the linear version, was found to have broad-spectrum antimicrobial activity very similar to the parent peptide, GL-29. nih.gov This finding indicates that the Rana box motif and the disulfide bridge are not essential for the direct antimicrobial activity of this particular palustrin peptide. researchgate.netmdpi.com However, the removal of the Rana box had a significant and beneficial effect on the peptide's selectivity. GL-22 showed considerably lower hemolytic activity and reduced cytotoxicity against human keratinocyte cells compared to GL-29. nih.gov This suggests that the Rana box, while not critical for killing bacteria, may contribute to host cell toxicity, and its removal is a viable strategy for improving the peptide's therapeutic index. mdpi.com
Conformational Requirements for Optimized Biological Activity
The three-dimensional structure that a peptide adopts, particularly upon interacting with a membrane, is critical for its biological function. researchgate.net Many antimicrobial peptides, including those in the palustrin family, are unstructured in aqueous solution but fold into an amphipathic α-helical conformation in a membrane-mimicking environment. mdpi.comresearchgate.net This helical structure positions hydrophobic residues on one face of the helix and hydrophilic/charged residues on the other, facilitating membrane disruption. researchgate.net
Studies on Palustrin-Ca using two-dimensional NMR spectroscopy revealed that the peptide adopts a well-defined α-helix spanning from residue Ile⁶ to Ala²⁶ when in a solvent mixture that mimics a membrane environment. researchgate.netbiorxiv.orgnih.gov This long helical segment is complemented by the cyclic disulfide-bridged domain at the C-terminus. researchgate.netresearchgate.net Molecular dynamics simulations further showed that the peptide maintains this α-helical structure while positioning itself parallel to the surface of a model membrane, allowing for favorable hydrophobic and electrostatic interactions. researchgate.netnih.gov
Circular dichroism (CD) spectroscopy is another technique used to assess secondary structure. Studies on the palustrin analog GL-29 and its derivatives confirmed that the active peptides (GL-29 and GL-22) were in a random coil state in an aqueous buffer but transitioned to a distinct α-helical structure in a membrane-mimicking solution. mdpi.com In contrast, the inactive, very short truncated analogs showed a significantly reduced ability to form this helical structure. mdpi.com This strongly suggests that the capacity to form a stable, amphipathic α-helix upon membrane interaction is a prerequisite for the antimicrobial activity of these palustrin peptides. mdpi.com
Targeted Modification Strategies for Enhanced Potency
Targeted modification is the practical application of SAR insights, where peptides are rationally designed to improve their therapeutic potential. mdpi.com Strategies typically involve a combination of amino acid substitution, truncation, and other chemical alterations to enhance potency, broaden the activity spectrum, or reduce toxicity. nih.govnih.gov
A prime example of a successful targeted modification strategy comes from the study of the palustrin analog GL-29. nih.gov
Truncation to Reduce Toxicity: The first modification was the removal of the C-terminal "Rana box" to create the linear peptide GL-22. This truncation was highly effective, as it maintained the broad-spectrum antimicrobial activity of the parent peptide while significantly lowering its hemolytic activity and cytotoxicity. nih.govmdpi.com This strategy directly addressed the common problem of host toxicity in AMPs.
Substitution to Enhance Potency: Drawing from principles observed in other AMP families, substituting acidic or neutral residues with cationic ones like lysine is a common strategy to boost antimicrobial activity by increasing the peptide's electrostatic attraction to bacterial membranes. mdpi.commdpi.com Similarly, carefully chosen hydrophobic substitutions can enhance membrane interaction, though this must be balanced to avoid increasing hemolysis. mdpi.com
Identifying the Core Active Fragment: Further truncations of GL-22 were attempted to find a smaller, yet still potent, peptide. While these specific attempts were unsuccessful, showing that a minimal length was required, the principle of identifying the core active domain remains a key strategy in AMP design. nih.govnih.gov
Data Tables
Table 1: Antimicrobial Activity (MIC in µM) of Palustrin-2 Analog GL-29 and Its Derivatives
This table shows the Minimum Inhibitory Concentration (MIC) of the peptides required to inhibit the growth of various microorganisms. Lower values indicate higher potency.
| Peptide | Sequence | S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae | C. albicans |
| GL-29 | GLLDIVKKVVGAL(C)KGALKHLA(C)-NH₂ | 4 | 8 | 4 | 32 | 4 | >128 |
| GL-22 | GLLDIVKKVVGALKGALKHLA-NH₂ | 8 | 16 | 8 | 64 | 8 | >128 |
| LF-10 | LFKNILKKLAK-NH₂ | >512 | >512 | >512 | >512 | >512 | >512 |
| GL-9 | GLLDIVKKV-NH₂ | 512 | >512 | >512 | >512 | >512 | >512 |
| FV-9 | FVKNILKKL-NH₂ | >512 | >512 | >512 | >512 | >512 | >512 |
| FV-8 | FVKNILKK-NH₂ | >512 | >512 | >512 | >512 | >512 | >512 |
| VN-8 | VNKILKKL-NH₂ | >512 | >512 | >512 | >512 | >512 | >512 |
Data sourced from Liu et al. (2022). mdpi.com
Synthetic and Recombinant Production Methodologies for Palustrin 2c
Chemical Synthesis Approaches
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone for producing Palustrin-2c and other peptides. This method allows for precise control over the amino acid sequence and facilitates the incorporation of modifications.
Solid-Phase Peptide Synthesis (SPPS) for Controlled Sequence Construction
Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.org The process begins with the C-terminal amino acid being anchored to the resin. beilstein-journals.org The synthesis cycle consists of repeated steps of deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid. beilstein-journals.org
The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govrsc.org The temporary Fmoc protecting group on the α-amino group is removed by a mild base, typically piperidine, while the side-chain protecting groups (like tBu) are acid-labile and remain intact until the final cleavage step. rsc.org Coupling reagents, such as aminium-derived compounds, are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond. nih.gov
This method offers several advantages, including the ability to drive reactions to completion by using excess reagents, which can be easily washed away from the resin-bound peptide. beilstein-journals.org This ensures high yields and purity of the final product. The entire process can be automated, allowing for the rapid synthesis of peptides. beilstein-journals.org
Challenges and Optimization in Chemical Synthesis
Despite its advantages, the chemical synthesis of peptides is not without its challenges. One of the primary difficulties encountered during SPPS is the aggregation of the growing peptide chain on the resin. nih.gov This can lead to incomplete reactions and the formation of deletion sequences, which are difficult to separate from the target peptide.
Several factors can contribute to aggregation, including the length and hydrophobicity of the peptide sequence. To mitigate this, specialized techniques can be employed. The use of PEG-modified polystyrene resins can improve solvation and reduce aggregation. nih.gov Additionally, the introduction of depsipeptide units or pseudoprolines at specific points in the sequence can disrupt the secondary structures that lead to aggregation. nih.gov
Other common challenges include:
Diketopiperidine formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. peptide.com
Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring, which can lead to side reactions. peptide.com
Oxidation of sensitive residues: Amino acids like methionine and cysteine can be oxidized during synthesis. peptide.com
Careful selection of resins, protecting groups, and coupling reagents, as well as optimization of reaction conditions, are crucial for a successful synthesis. csic.es Monitoring the completeness of each coupling step, for instance, through the Kaiser test for free primary amines, is also a critical quality control measure. peptide.comcsic.es
Recombinant Expression Systems
Recombinant DNA technology offers an alternative and often more cost-effective method for producing larger quantities of peptides like this compound, especially for longer sequences where chemical synthesis becomes less efficient. smujo.idresearchgate.net
Heterologous Expression in Bacterial Hosts (e.g., Escherichia coli)
Escherichia coli (E. coli) is the most widely used bacterial host for the recombinant production of antimicrobial peptides (AMPs). csic.esgriffith.edu.au Its well-understood genetics, rapid growth, and ability to produce high yields of protein make it an attractive system. researchgate.net The general process involves cloning the gene encoding this compound into an expression vector, which is then introduced into an appropriate E. coli strain. Induction of gene expression leads to the production of the peptide.
However, the expression of AMPs in E. coli presents a significant challenge: the inherent toxicity of the peptide to the host cells. csic.es To overcome this, this compound is often produced as a fusion protein. csic.es The peptide is linked to a larger, non-toxic protein partner that masks its antimicrobial activity. csic.es
Strategies for Soluble Protein Expression and Fusion Tags
A common issue in recombinant protein production in E. coli is the formation of insoluble aggregates known as inclusion bodies. mdpi.com While this can sometimes be advantageous as it protects the peptide from proteolysis, recovering the active peptide from inclusion bodies requires complex and often inefficient refolding procedures. Therefore, strategies to enhance soluble expression are often preferred.
Several fusion tags are commonly used to improve solubility and facilitate purification:
Glutathione-S-transferase (GST): This is a large tag known to enhance the solubility of its fusion partners. tandfonline.comjst.go.jpnih.gov
Maltose-binding protein (MBP): Another large tag that can significantly improve the solubility of recombinant proteins. csic.esnih.gov
Thioredoxin (Trx): This tag can promote the correct formation of disulfide bonds, which can be important for the structure and activity of some peptides. smujo.id
Small Ubiquitin-like Modifier (SUMO): This tag has been shown to enhance soluble expression and can be cleaved by specific proteases to release the target peptide. smujo.id
Inteins: These are self-cleaving protein domains that can be engineered to release the target peptide under specific conditions, such as a change in pH or temperature, simplifying the purification process. mdpi.comnih.gov
The choice of fusion tag is critical and often requires empirical testing to determine the best option for a particular peptide. griffith.edu.au Following expression, the fusion protein is purified, typically using affinity chromatography specific to the tag (e.g., Ni-NTA resin for His-tagged proteins or glutathione (B108866) resin for GST-tagged proteins). mdpi.comnih.gov The this compound peptide is then cleaved from the fusion tag using a specific protease or chemical cleavage agent. smujo.idnih.gov
Yield Optimization and Purity Considerations in Recombinant Production
Maximizing the yield of pure, active this compound is a key objective in recombinant production. Several factors can be optimized to achieve this:
Codon Optimization: The DNA sequence of the this compound gene can be altered to match the codon usage preference of E. coli, which can significantly enhance translation efficiency and protein yield. numberanalytics.com
Expression Conditions: Optimization of parameters such as induction temperature, inducer concentration (e.g., IPTG), and culture medium composition can have a substantial impact on protein expression levels and solubility. tandfonline.comresearchgate.netgenscript.com Lowering the induction temperature, for instance, often slows down protein synthesis, which can promote proper folding and increase the proportion of soluble protein. csic.estandfonline.comjst.go.jpnih.gov
Host Strain Selection: Different E. coli strains have different characteristics. For example, strains deficient in certain proteases (like BL21) can reduce the degradation of the recombinant protein. csic.es Strains engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle or Origami) can be beneficial for peptides containing cysteine residues. mdpi.com
Purification Strategy: A multi-step purification process is often necessary to achieve high purity. This may involve an initial affinity chromatography step based on the fusion tag, followed by ion-exchange or size-exclusion chromatography to remove remaining impurities and the cleaved fusion tag. nih.govresearchgate.net
The final purity of the recombinant peptide is a critical consideration, especially for functional studies. Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are often used as a final polishing step to achieve greater than 90-95% purity. nih.gov
Interactive Data Table: Comparison of Production Strategies for Palustrin-related Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression (E. coli) |
| Principle | Stepwise chemical addition of amino acids on a solid support. | Biological synthesis using the cellular machinery of a host organism. |
| Key Advantage | Precise sequence control, ease of incorporating non-natural amino acids. | Cost-effective for large-scale production, suitable for longer peptides. |
| Primary Challenge | Peptide chain aggregation, side reactions. | Host cell toxicity, inclusion body formation, proteolytic degradation. |
| Common Solution | Use of specialized resins and pseudoprolines. | Fusion protein systems (e.g., GST, MBP, Intein). |
| Typical Purity | High (>95%) after HPLC purification. | Variable, can be high (>90-97%) after multi-step purification. tandfonline.comjst.go.jpnih.govnih.gov |
| Yield | Generally lower, suitable for lab-scale. | Potentially high, scalable for industrial production. |
Comparative Analysis of Production Methods
The production of peptides like this compound can be broadly categorized into two primary methodologies: chemical synthesis and recombinant production. nih.govresearchgate.net Each approach possesses a distinct set of advantages and disadvantages that influence its suitability for a given application, from laboratory research to large-scale industrial manufacturing. The choice between these methods depends on various factors, including the peptide's length, complexity, required yield, purity standards, and economic considerations. proteogenix.sciencemanufacturingchemist.com
Chemical Synthesis
Chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. encyclopedia.pubbachem.com This method offers precise control over the amino acid sequence and allows for the incorporation of non-natural or modified amino acids, a significant advantage for developing novel peptide analogs. patsnap.comaatbio.com The SPPS process is highly automatable, which can accelerate the production of peptides, particularly for research and preclinical trials where speed is crucial. manufacturingchemist.com
Recombinant Production
Recombinant DNA technology offers a cost-effective and environmentally greener alternative for producing large quantities of peptides. encyclopedia.pubpharmiweb.com This biological approach uses genetically engineered host organisms, such as bacteria (Escherichia coli) or yeast (Pichia pastoris, Saccharomyces cerevisiae), to synthesize the desired peptide. nih.govfrontiersin.org E. coli is a particularly popular expression system due to its rapid growth, high yield potential, and the availability of extensive molecular tools. tandfonline.comabyntek.com Yeast systems provide the advantage of performing post-translational modifications, which can be crucial for the proper folding and function of some peptides. researchgate.netdoccheck.com
The primary drawbacks of recombinant production include its initial complexity and the time required to develop and optimize a stable expression system. proteogenix.science The method is generally limited to the 20 natural amino acids. encyclopedia.pub Furthermore, antimicrobial peptides like this compound can be toxic to the host cells, necessitating strategies like expressing the peptide as a non-toxic fusion protein. tandfonline.comajmb.org This, in turn, requires additional downstream processing steps to cleave the fusion tag and purify the target peptide, which can be technically challenging and costly. pharmiweb.com Incorrect protein folding and the formation of inactive aggregates known as inclusion bodies are also common challenges. nih.govresearchgate.net
Direct Comparison of Methodologies
A direct comparison highlights the trade-offs between synthetic and recombinant approaches. Research on Palustrin-2CE, a closely related peptide from the same family, provides a practical case study. It was successfully produced in E. coli as a Glutathione-S-transferase (GST) fusion protein, a strategy that circumvented host toxicity and simplified purification. tandfonline.comtandfonline.com This recombinant method was deemed more economical than chemical synthesis for research and potential clinical applications. tandfonline.com The yield of the fusion protein was high, reaching 35–39% of the total cellular protein, with a final purity of approximately 97% after cleavage and purification. tandfonline.comjst.go.jp However, a notable finding was that the recombinantly expressed peptide exhibited lower antibacterial activity compared to its chemically synthesized counterpart, a discrepancy attributed to potential misfolding of an intramolecular disulfide bond. tandfonline.com
This finding underscores a critical aspect of the comparative analysis: the final biological activity of the peptide. While recombinant methods may offer higher yields at a lower cost for large-scale production, the intricacies of biological folding processes can impact the final product's efficacy. Chemical synthesis, despite its cost, provides a more direct route to a product with a precisely defined structure.
The following tables provide a summary of the comparative analysis between the two production methods.
Table 1: General Comparison of Peptide Production Methodologies
| Feature | Chemical Synthesis (SPPS) | Recombinant Production |
| Principle | Stepwise chemical addition of amino acids on a solid resin support. bachem.com | Gene encoding the peptide is expressed in a host organism (E. coli, yeast). nih.gov |
| Cost | High, due to expensive reagents, solvents, and amino acid derivatives. manufacturingchemist.comcreative-peptides.com | Lower for large-scale production; culture media is cheaper than synthetic reagents. manufacturingchemist.compharmiweb.com |
| Speed | Development is faster; suitable for rapid production of peptides for trials. proteogenix.sciencemanufacturingchemist.com | Initial development of the expression system is time-consuming. proteogenix.scienceencyclopedia.pub |
| Scalability | Scale-up can be complex and expensive. manufacturingchemist.com | More cost-effective and efficient for large industrial-scale volumes. pharmiweb.com |
| Peptide Length | Efficient for short to medium peptides; yield decreases with length. proteogenix.science | Well-suited for producing long peptides and full proteins. pharmiweb.com |
| Purity & Yield | Can achieve high purity, but yield can be low for complex sequences. proteogenix.sciencecreative-peptides.com | Yield can be very high, but purification from host cell contaminants is extensive. pharmiweb.comtandfonline.com |
| Modifications | Easily allows incorporation of non-natural amino acids and other modifications. aatbio.com | Generally restricted to natural amino acids; modifications are complex. proteogenix.sciencepatsnap.com |
| Complexity | Technically demanding due to chemical reactions and purification of byproducts. nih.gov | Biologically complex; requires optimization of expression and purification. researchgate.netfrontiersin.org |
| Bioactivity | High, due to precise control over the final structure. manufacturingchemist.com | Can be variable; risk of misfolding and incorrect post-translational modifications. tandfonline.comnih.gov |
| Waste | Generates significant amounts of hazardous chemical waste. proteogenix.sciencemanufacturingchemist.com | More environmentally friendly, though requires disposal of biological materials. encyclopedia.pub |
Table 2: Research Findings on Palustrin-2 Family Peptide Production
| Parameter | Recombinant Production of Palustrin-2CE in E. coli |
| Host System | Escherichia coli strain BL21(DE3)pLysS. tandfonline.com |
| Expression Strategy | Expressed as a soluble Glutathione-S-transferase (GST) fusion protein to prevent host toxicity and aid purification. tandfonline.comtandfonline.com |
| Yield | The GST-palustrin-2CE fusion protein constituted 35–39% of total cellular protein. tandfonline.comjst.go.jp |
| Purity | Approximately 97% purity was achieved after affinity chromatography and removal of the GST tag. tandfonline.comjst.go.jp |
| Economic Viability | Considered more economical for research and clinical applications compared to chemical synthesis or extraction from natural sources. tandfonline.com |
| Observed Disadvantage | The purified recombinant peptide showed lower antibacterial activity than the chemically synthesized version, likely due to incorrect disulfide bond formation. tandfonline.com |
Advanced Analytical and Biophysical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their conformational dynamics. To date, the only member of the palustrin family to have its three-dimensional structure elucidated is Palustrin-Ca, a close homolog of Palustrin-2c. biorxiv.orgresearchgate.net
The structural analysis of Palustrin-Ca was conducted using two-dimensional NMR spectroscopy in a 50% trifluoroethanol (TFE)/water solution. TFE is a solvent known to mimic the hydrophobic environment of a biological membrane, which helps to induce and stabilize secondary structures like α-helices that might otherwise be transient in a purely aqueous solution. biorxiv.org The study revealed a well-defined amphipathic α-helical structure spanning from residue Isoleucine-6 (Ile⁶) to Alanine-26 (Ala²⁶). biorxiv.orgresearcher.lifercsb.org The structure also confirmed a cyclic disulfide-bridged domain at the C-terminal end, formed between two cysteine residues at positions 23 and 29. biorxiv.orgresearcher.life This C-terminal loop is a characteristic feature of the 'Rana box' common to many peptides from the Ranidae family. mdpi.com The N-terminal and C-terminal ends of the peptide were found to be more flexible, existing predominantly as turns and random coils. biorxiv.org
Table 1: NMR Structural Features of Palustrin-Ca
| Structural Feature | Residue Range | Description | Reference |
|---|---|---|---|
| α-Helix | Ile⁶ - Ala²⁶ | Amphipathic alpha-helical secondary structure. | biorxiv.orgresearcher.life |
| C-terminal 'Rana Box' | Cys²³ - Cys²⁹ | Cyclic heptapeptide (B1575542) domain stabilized by a disulfide bridge. | biorxiv.org |
| Flexible Termini | N-terminus (1-5) & C-terminus (27-31) | Primarily turns and random coil structures. | biorxiv.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the peptide's conformational state.
While specific CD spectra for this compound are not available, studies on other palustrin-2 family members, such as Palustrin-2LTb and the analogue GL-29, demonstrate a consistent structural behavior. mdpi.com In an aqueous environment (such as 10 mM ammonium (B1175870) acetate), these peptides typically exhibit a CD spectrum characteristic of a random coil conformation. mdpi.com However, when introduced into a membrane-mimicking environment, such as 50% trifluoroethanol (TFE), their spectra undergo a significant change. They adopt the signature of an α-helical structure, characterized by a positive peak around 193 nm and two distinct negative peaks at approximately 208 nm and 222 nm. mdpi.com This conformational flexibility is a hallmark of many antimicrobial peptides, allowing them to remain unstructured and soluble in bodily fluids but fold into their active, amphipathic helical structure upon encountering a microbial membrane.
Table 2: Typical Secondary Structure of Palustrin-2 Peptides by CD Spectroscopy
| Environment | Predominant Secondary Structure | Characteristic CD Signal | Reference |
|---|---|---|---|
| Aqueous Solution (e.g., NH₄Ac buffer) | Random Coil | Strong negative band near 200 nm. | mdpi.com |
| Membrane-Mimetic (e.g., 50% TFE) | α-Helix | Positive peak ~193 nm, negative peaks ~208 nm and ~222 nm. | mdpi.com |
Molecular Dynamics (MD) Simulations for Membrane Interaction Modeling
Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. For antimicrobial peptides, MD simulations are invaluable for visualizing and understanding their interactions with bacterial cell membranes.
MD simulations have been performed on the NMR-derived structure of Palustrin-Ca to model its behavior in the presence of a bacterial membrane mimic, specifically a sodium dodecyl sulfate (B86663) (SDS) micelle. researcher.life These simulations show that the peptide rapidly adsorbs onto the surface of the micelle, adopting an orientation parallel to the surface. biorxiv.orgresearcher.life Throughout the simulation, the α-helical structure from Ile⁶ to Ala²⁶ is maintained. researcher.life This parallel orientation allows the peptide's hydrophobic residues to insert into the micelle's nonpolar core while its cationic residues (like lysine) form favorable electrostatic interactions with the negatively charged sulfate headgroups of the SDS molecules. biorxiv.org This behavior is consistent with a "carpet" or "interfacial activity" model of antimicrobial action, where the peptide disrupts the membrane without necessarily forming discrete pores. uniprot.org
Mass Spectrometry-Based Methods for Peptide Identification and Purity Assessment
Mass spectrometry (MS) is an essential tool for the verification of peptide synthesis and purification. It provides a precise measurement of the molecular weight of a peptide, confirming its identity, and can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to assess its purity.
For the palustrin-2 family, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. mdpi.comtandfonline.com For example, the characterization of a recombinant Palustrin-2CE peptide involved purification by Sephadex G50 chromatography followed by analysis with HPLC and ESI-MS. tandfonline.com The results confirmed it was the main product with a purity of approximately 97% and an observed average mass of 3304.6 Da, which matched the predicted molecular weight. tandfonline.com Such methods are standard for confirming the successful synthesis and purity of any palustrin peptide, including this compound, before its use in biological or biophysical assays.
Table 3: Sequence and Theoretical Mass of this compound
| Peptide | Amino Acid Sequence | Theoretical Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| This compound | GFLSTVKNLATNVAGTVIDTLKCKVTGGCRS | 3290.71 | bicnirrh.res.in |
Fluorescence Microscopy for Membrane Permeability Assays
Fluorescence microscopy is a vital technique for visualizing the effects of antimicrobial peptides on bacterial cells, particularly their ability to permeabilize cell membranes. This is often accomplished using fluorescent dyes that can only enter cells with compromised membranes.
Studies on analogues of the palustrin-2 family have utilized this method to confirm their membrane-disrupting mechanism. mdpi.com In these assays, bacteria such as S. aureus and E. coli are treated with the peptide and then incubated with fluorescent probes. Common probes include SYTOX Green or Propidium Iodide (PI), which are membrane-impermeable and only fluoresce upon binding to intracellular nucleic acids. mdpi.com Therefore, a fluorescent signal from a treated cell indicates that its membrane has been permeabilized. A counterstain like DAPI, which can enter all cells regardless of membrane integrity, is often used to visualize the entire bacterial population. mdpi.com Fluorescence microscopy images of bacteria treated with palustrin-2 analogues show clear staining with PI, confirming that these peptides exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. mdpi.com
Preclinical Pharmacological Investigations of Palustrin 2 Peptides
In Vitro Cellular Studies on Target and Non-Target Cell Lines (excluding human clinical)
The in vitro activity of Palustrin-2 peptides and their analogues is primarily assessed through their antimicrobial effects on various bacterial strains and their cytotoxic effects on mammalian cell lines. These studies are crucial for determining the peptides' therapeutic potential and selectivity.
Research into the Palustrin-2 family has shown that these peptides generally exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, they often show weak activity against the yeast Candida albicans and the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com The mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane, leading to cell death. jmb.or.krmdpi.com
A study on GL-29, an analogue of Palustrin-2ISb, and its further truncated version, GL-22, provides insight into the structure-activity relationship. The deletion of the C-terminal seven amino acids of Palustrin-2ISb to create GL-29 did not significantly impact its antimicrobial activity against key pathogens like Staphylococcus aureus and Escherichia coli. mdpi.com Further modification to GL-22, which involved removing the "Rana box" cyclic structure, also maintained broad-spectrum antimicrobial activity. mdpi.com
The cytotoxicity of these peptides against non-target mammalian cells is a critical factor in their preclinical evaluation. Low hemolytic activity (the lysis of red blood cells) is a desirable characteristic for potential systemic antibiotics. mdpi.com Analogues like GL-22 have been shown to have lower cytotoxicity against human keratinocyte (HaCaT) cells compared to their parent compounds, indicating a better safety profile at the cellular level. mdpi.com The primary goal of these in vitro assays is to identify peptides that are highly potent against pathogenic bacteria while remaining non-toxic to host cells. researchgate.net
Below is a table summarizing the in vitro activity of a representative Palustrin-2 analogue.
| Peptide | Target Organism/Cell Line | Activity/Effect |
| GL-22 | Staphylococcus aureus | Potent antimicrobial activity |
| Escherichia coli | Potent antimicrobial activity | |
| Candida albicans | Weak antimicrobial activity | |
| HaCaT (human keratinocytes) | Low cytotoxicity |
This table is generated based on findings for Palustrin-2 analogues like GL-22. mdpi.com
In Vivo Efficacy Studies in Animal Models (e.g., S. aureus-infected larvae, mice peritonitis)
Following promising in vitro results, the efficacy of Palustrin-2 peptides is tested in vivo using animal models of infection. These studies provide a more complex biological system to evaluate the therapeutic potential of the peptides.
One common model for preliminary in vivo testing is the Galleria mellonella (wax moth larva) model. This model is advantageous due to its cost-effectiveness and ethical considerations. For instance, the analogue GL-22 demonstrated potent in vivo activity against Staphylococcus aureus-infected larvae at a concentration four times its minimum inhibitory concentration (MIC). mdpi.com This indicates that the peptide retains its antibacterial effect in a living organism.
More complex mammalian models, such as murine models of peritonitis or sepsis, are used to further validate the efficacy of these peptides. While specific data on Palustrin-2 peptides in a mouse peritonitis model was not prevalent in the reviewed literature, this model is standard for assessing novel antimicrobial agents. In such a model, the peptide would be administered to mice infected with a pathogen like S. aureus, and outcomes such as bacterial clearance from the peritoneal cavity and survival rates would be measured.
The goal of these in vivo studies is to demonstrate that the peptide can effectively combat an infection in a living system, paving the way for further preclinical development. The results from these models are critical for establishing a proof-of-concept for the peptide's therapeutic application.
| Animal Model | Pathogen | Peptide Analogue | Outcome |
| G. mellonella larvae | Staphylococcus aureus | GL-22 | Potent in vivo activity at 4x MIC mdpi.com |
This table illustrates the type of data obtained from in vivo efficacy studies of Palustrin-2 analogues. mdpi.com
Pharmacokinetic and Pharmacodynamic Considerations (if relevant to preclinical animal studies)
Pharmacokinetics (PK) and pharmacodynamics (PD) are essential components of preclinical evaluation, describing what the body does to the drug and what the drug does to the body, respectively. For peptide-based therapeutics like the Palustrin-2 family, understanding their PK/PD profile is crucial for determining their potential as viable drugs.
Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). Peptides, in general, face challenges with oral bioavailability due to degradation by proteases in the gastrointestinal tract and poor absorption. Therefore, they are often developed for parenteral or topical administration. The half-life of peptides in circulation can also be short due to renal clearance and enzymatic degradation. Modifications to the peptide structure, such as cyclization (as seen in the "Rana box" of some Palustrin-2 peptides) or the addition of non-natural amino acids, can be strategies to improve their stability and pharmacokinetic profile. scispace.com
Pharmacodynamics of antimicrobial peptides is often linked to their mechanism of action. For Palustrin-2 peptides, the primary PD marker would be their bactericidal or bacteriostatic activity. jppres.com Time-kill kinetic studies, which measure the rate at which a peptide kills a bacterial population in vitro, can provide valuable PD information. jppres.com In vivo, the pharmacodynamic effect is observed through the reduction of bacterial load and the resolution of infection in animal models. mdpi.com
The relationship between the peptide's concentration (PK) and its antimicrobial effect (PD) helps in designing effective dosing regimens for later stages of development. For instance, determining whether the peptide's efficacy is dependent on the peak concentration (Cmax) or the time the concentration remains above the MIC (T>MIC) is a key PD consideration. While detailed PK/PD studies for specific Palustrin-2 analogues are not extensively published, the general principles for antimicrobial peptides apply and form a critical part of their preclinical assessment.
Future Research Directions and Translational Prospects for Palustrin 2c
Elucidation of Undefined Molecular Mechanisms of Action
While it is understood that Palustrin-2c, like many antimicrobial peptides (AMPs), exerts its effects by interacting with cell membranes, the precise molecular mechanisms remain partially undefined. biorxiv.orguniprot.org Future research will need to delve deeper into these mechanisms to fully comprehend its activity.
It is believed that this compound, a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged components of prokaryotic and cancer cell membranes, such as lipopolysaccharides (LPS), phospholipids, and teichoic acids. biorxiv.orgresearchgate.net This initial binding is followed by structural changes in the peptide, often adopting an α-helical conformation upon membrane contact. biorxiv.org However, the subsequent events are not fully characterized.
Molecular dynamics simulations of a related peptide, Palustrin-Ca, suggest a preference for a position parallel to the target membrane, indicating a non-pore-forming mechanism of action, such as the "carpet" or "interfacial activity" models. biorxiv.orguniprot.orgresearchgate.net In the carpet model, the peptides accumulate on the membrane surface, disrupting its integrity once a threshold concentration is reached. biorxiv.orgresearchgate.net Further investigation is required to confirm if this compound follows a similar "carpet-like" mechanism or other non-pore-forming models. researchgate.net Understanding these intricate details is crucial for predicting its spectrum of activity and potential for resistance development.
Design and Development of Novel Palustrin-2 Analogs with Improved Efficacy and Selectivity
The native structure of this compound serves as a template for the design of novel analogs with enhanced therapeutic properties. researchgate.netnih.gov The goal is to improve efficacy against a broader range of pathogens and cancer cells while minimizing toxicity to host cells.
Structure-activity relationship (SAR) studies are instrumental in this endeavor. nih.govdntb.gov.ua By systematically modifying the amino acid sequence, researchers can identify key residues and structural motifs responsible for its biological activity. nih.gov For instance, the "Rana box," a C-terminal cystine-bridged cyclic heptapeptide (B1575542) common in peptides from the Ranidae family, has been a focus of such studies. nih.govimrpress.com Interestingly, for some Palustrin-2 analogs, the removal of this "Rana box" did not significantly impact antimicrobial activity, suggesting that the primary activity resides in the N-terminal α-helical domain. nih.govmdpi.com
Key areas for modification include:
Amino Acid Substitution: Replacing specific amino acids to enhance amphipathicity, net positive charge, or helical stability can lead to increased antimicrobial potency. mdpi.com
Truncation: Creating shorter versions of the peptide can help identify the minimal active sequence, potentially reducing manufacturing costs and improving tissue penetration. researchgate.netscienceopen.com
Chemical Modifications: Introducing non-natural amino acids or modifying the peptide backbone can improve stability against proteases, a significant hurdle for peptide-based drugs. frontiersin.org
The following table summarizes the design and observed effects of some Palustrin-2 analogs:
| Analog Name | Modification from Parent Peptide | Key Findings |
| GL-29 | Deletion of the C-terminal 7 amino acids from Palustrin-2ISb | Similar antimicrobial activity to the parent peptide, suggesting the "Rana box" may not be essential for this activity. mdpi.com |
| GL-22 | Truncated analog of GL-29 | Showed broad-spectrum antimicrobial activity similar to GL-29 but with significantly lower hemolytic activity. researchgate.netnih.gov |
| Palustrin-2ISb-des-C7 | Deletion of the C-terminal 7 amino acids from Palustrin-2ISb | Exhibited better antimicrobial activity against certain bacterial strains compared to the parent peptide. nih.gov |
Exploration of Synergistic Effects with Conventional Therapeutic Agents
Combining this compound or its analogs with conventional antibiotics presents a promising strategy to combat multidrug-resistant (MDR) pathogens. frontiersin.orgresearchgate.net This approach can potentially lower the required doses of both agents, reducing toxicity and the likelihood of resistance development. f1000research.com
The rationale behind this synergy lies in their different mechanisms of action. This compound disrupts the bacterial membrane, which can facilitate the entry of conventional antibiotics that target intracellular processes. frontiersin.org Research has shown that other antimicrobial peptides exhibit synergistic effects with antibiotics like polymyxin (B74138) E, ampicillin, erythromycin, and penicillin against MDR bacteria. frontiersin.orgcnjournals.com
Future studies should systematically evaluate the synergistic potential of this compound and its analogs with a wide range of antibiotics against clinically relevant MDR strains. Checkerboard assays are a standard method to determine the fractional inhibitory concentration index (FICI), which quantifies the level of synergy. frontiersin.orgresearchgate.net
Advanced Delivery Systems for Targeted Action (preclinical concept)
A major challenge in the clinical translation of antimicrobial peptides is their potential for systemic toxicity and rapid degradation. scienceopen.comnih.gov Advanced delivery systems are being explored in preclinical settings to overcome these limitations by ensuring the targeted delivery of this compound to the site of infection or tumor. scienceopen.commdpi.com
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer several advantages:
Protection from Degradation: Encapsulating the peptide can shield it from proteases in the bloodstream, increasing its half-life. scienceopen.comresearchgate.net
Reduced Toxicity: By preventing the peptide from interacting with healthy tissues, nanoparticles can minimize side effects. scienceopen.com
Targeted Delivery: Nanoparticles can be functionalized with ligands that specifically bind to receptors on bacterial or cancer cells, concentrating the therapeutic effect at the desired site. nih.govmdpi.com
Controlled Release: The delivery system can be designed to release the peptide in response to specific stimuli present at the infection or tumor site, such as low pH or bacterial enzymes. researchgate.net
Hydrogels are another promising delivery vehicle, particularly for topical applications, as they can provide sustained release of the peptide at the wound site. researchgate.net
Role in Understanding Innate Immunity in Amphibians
This compound is a key component of the innate immune system of the pickerel frog, providing a first line of defense against microbial pathogens. longdom.orgresearchgate.net The skin secretions of amphibians are a rich source of a diverse array of antimicrobial peptides, and studying these peptides provides valuable insights into the evolution and function of innate immunity. imrpress.comresearchgate.netnih.govnsf.gov
The presence of multiple antimicrobial peptides within the skin secretions of a single amphibian species suggests a sophisticated defense strategy. nsf.gov This "peptide cocktail" likely provides broad-spectrum protection against a wide range of bacteria, fungi, and viruses. researchgate.netnsf.gov Furthermore, the synthesis of these peptides can be induced in response to injury or stress, highlighting a dynamic and responsive immune system. longdom.org
By studying this compound and other amphibian antimicrobial peptides, scientists can better understand the fundamental principles of innate immunity, which could inform the development of new strategies to boost the human immune response. researchgate.netmdpi.com The diversity of these peptides across different amphibian species also offers a vast library of molecules with potentially novel mechanisms of action. longdom.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for isolating Palustrin-2c from natural sources, and how can researchers validate purity and structural integrity?
- Methodological Answer : Isolation typically involves extraction from amphibian skin secretions using reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Validate purity via mass spectrometry (MS) for molecular weight confirmation and analytical HPLC (>95% purity threshold). Structural integrity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for sequence and disulfide bond mapping) .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties, and what methodological considerations ensure accuracy?
- Methodological Answer : Circular dichroism (CD) spectroscopy under varying pH and temperature conditions can assess secondary structure (e.g., α-helical content). Pair with dynamic light scattering (DLS) to monitor aggregation. For stability studies, use accelerated degradation assays (e.g., 40°C/75% relative humidity) with HPLC-MS monitoring. Always include internal standards (e.g., oxidized glutathione) to control for matrix effects .
Q. How should researchers design initial bioactivity assays to evaluate this compound’s antimicrobial potential while controlling for false positives?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-negative and Gram-positive reference strains. Include polymyxin B as a positive control and test for hemolytic activity (e.g., erythrocyte lysis assays) to rule out nonspecific cytotoxicity. Replicate experiments in triplicate with blinded data analysis to minimize bias .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity in peptide bond formation?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is preferred. Optimize coupling efficiency using reagents like HATU/HOAt and double couplings for sterically hindered residues. Monitor epimerization via Marfey’s analysis. For disulfide bond formation, employ orthogonal protecting groups (e.g., Trt/Acm) with iodine oxidation, validated by LC-MS/MS .
Q. How can contradictory findings regarding this compound’s cytotoxicity across different cell models be systematically investigated?
- Methodological Answer : Conduct comparative dose-response studies in primary vs. immortalized cell lines, controlling for membrane composition (e.g., lipid raft density via cholesterol depletion). Use surface plasmon resonance (SPR) to measure binding affinity to mammalian vs. microbial membranes. Cross-reference with transcriptomic data to identify cell-specific receptor expression .
Q. What computational approaches best predict this compound’s membrane interaction mechanisms, and how can these models be validated experimentally?
- Methodological Answer : Molecular dynamics (MD) simulations using coarse-grained or all-atom models (e.g., GROMACS) can map peptide-lipid interactions. Validate with fluorescence anisotropy to measure membrane fluidity changes or cryo-electron microscopy for structural visualization. Compare predictions with experimental minimal inhibitory concentration (MIC) data .
Q. What statistical frameworks are appropriate for analyzing time-dependent antimicrobial effects observed in this compound kinetic studies?
- Methodological Answer : Use time-kill curve assays with non-linear regression models (e.g., Gompertz equation) to quantify bactericidal rate constants. For survival data, apply Kaplan-Meier analysis with log-rank tests. Correct for multiple comparisons using Holm-Bonferroni adjustments. Replicate experiments across independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
